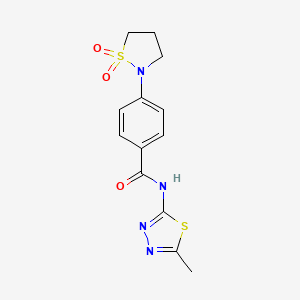
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiazolidine ring and a thiadiazole ring, making it a unique molecule with diverse properties.
Mecanismo De Acción
The mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of certain enzymes that are essential for the survival of cancer cells. Furthermore, it has been reported to exhibit antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of certain genes that are involved in the regulation of cell growth and apoptosis. It has also been reported to inhibit the activity of certain enzymes that are involved in the synthesis of DNA and RNA. Furthermore, it has been reported to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments include its high purity and yield, as well as its diverse properties. It has been reported to exhibit significant anticancer, antitumor, and antimicrobial activities, making it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are many future directions for the study of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of various diseases, such as cancer, bacterial infections, and inflammatory diseases. Furthermore, it may be beneficial to study its pharmacokinetics and toxicity in order to determine its safety and efficacy in vivo. Finally, it may be useful to develop new derivatives of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide with improved properties and selectivity.
Métodos De Síntesis
The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction between 5-methyl-1,3,4-thiadiazol-2-amine and 4-formylbenzoic acid in the presence of thionyl chloride. The resulting product is then treated with 2-mercaptoacetic acid to obtain the final compound. This method has been reported to yield the product with high purity and yield.
Aplicaciones Científicas De Investigación
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit significant anticancer, antitumor, and antimicrobial activities. It has also been studied for its potential as a diagnostic tool for detecting cancer cells. Furthermore, it has been reported to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-9-15-16-13(21-9)14-12(18)10-3-5-11(6-4-10)17-7-2-8-22(17,19)20/h3-6H,2,7-8H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDULHJTTDDTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


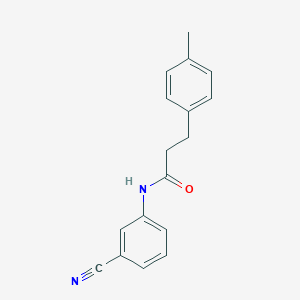
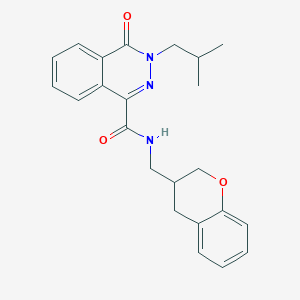
![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)
![propan-2-yl 2,4-dimethyl-5-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7545949.png)
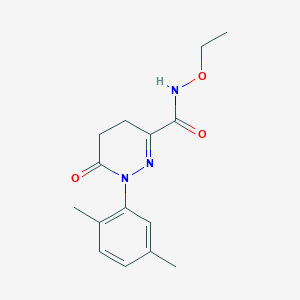
![N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide](/img/structure/B7545970.png)



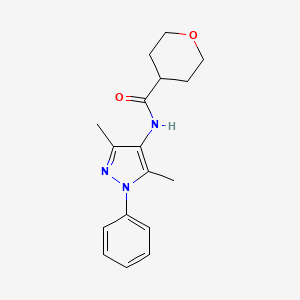
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)